4-acetyl-N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Biological Activities
4-Acetyl-N-(4-(6-(Azepan-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and biological activities. These compounds have shown promise in various fields, including cancer research and enzyme inhibition.
Antitumor Activity
Some derivatives of this compound have exhibited significant antitumor activity. For instance, specific chlorinated compounds in this category showed excellent in vitro antitumor effects against HepG2 and MCF-7 cell lines, suggesting potential applications in cancer therapy (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
These compounds have been found to be effective inhibitors of human mitochondrial carbonic anhydrase isozymes VA and VB. This inhibition has potential therapeutic implications, particularly in reducing lipogenesis, which could be beneficial for anti-obesity therapies (Poulsen et al., 2008).
Cytotoxicity and Tumor-Specificity
Some derivatives have been tested for their cytotoxicity and tumor-specificity, with notable compounds showing strong inhibition of human cytosolic isoforms hCA I and II. These findings are crucial for further anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Activities
Research on derivatives of this compound has also shown promising antimicrobial activities. These compounds exhibited significant potency against bacteria compared to fungal strains, indicating potential applications in antimicrobial therapies (Sojitra et al., 2016).
Inhibition of Protein Kinases
Novel azepane derivatives related to this chemical structure were evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition, highlighting potential applications in treating various diseases, including cancer (Breitenlechner et al., 2004).
properties
IUPAC Name |
4-acetyl-N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18(29)19-8-12-22(13-9-19)32(30,31)27-21-10-6-20(7-11-21)23-14-15-24(26-25-23)28-16-4-2-3-5-17-28/h6-15,27H,2-5,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRYAEVNLZMGPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.